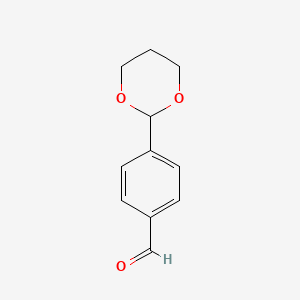

4-(1,3-Dioxan-2-YL)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves multi-step reactions with protection and deprotection strategies. For instance, the regioselective protection of the hydroxyl group of 3,4-dihydroxybenzaldehyde was achieved using various protecting groups, yielding between 67-75% . Another study presented a scalable preparation method for 4-benzyloxyl-2-hydroxyl benzaldehyde with a total yield of 52% . These methods highlight the importance of protecting group strategies in the synthesis of complex benzaldehyde derivatives.

Molecular Structure Analysis

Quantum chemical studies, including density functional theory (DFT) calculations, are commonly used to analyze the molecular structure and interactions of benzaldehyde derivatives. For example, a combined experimental and quantum chemical study was conducted on 4-(benzyloxy)benzaldehyde thiosemicarbazone, revealing details about its dimer formation and intramolecular interactions . Similarly, the crystal structure of a complex benzaldehyde derivative was determined, providing insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions, forming new compounds with different properties. The synthesis of metal complexes using benzaldehyde derivatives as ligands was described, indicating the ability of these compounds to coordinate with metals and form stable complexes . Another study reported the condensation reaction of a benzaldehyde derivative with 2-methylbenzimidazole, yielding a product with a 75.2% yield under optimized conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the emissive properties of a simple organic crystal based on a benzaldehyde derivative were studied, showing efficient and pure emission due to its rigid structure and intramolecular hydrogen bonds . The optical properties of metal complexes derived from benzaldehyde were also investigated, revealing information about their electronic transitions and energy gaps .

Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” is a chemical compound used in organic synthesis . It is often used as a building block in the synthesis of more complex organic molecules .

- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes of these syntheses are highly dependent on the specific reactions being performed. In general, the use of “4-(1,3-Dioxan-2-YL)benzaldehyde” can enable the synthesis of a wide variety of complex organic molecules .

Application in Glycerol Acetalization

- Scientific Field : Catalysis

- Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” has been used in the condensation of benzaldehyde with glycerol for the production of cyclic acetals .

- Methods of Application : The reaction was catalyzed by tungstophosphoric acid supported on silica-coated magnetite nanoparticles . The effect of glycerol/benzaldehyde molar ratio, temperature, and catalyst amount on glycerol conversion and the selectivity in main reaction products was studied .

- Results or Outcomes : The optimal parameters were determined to be 120 °C, 1:1.15 glycerol: benzaldehyde, 5% catalyst, for a glycerol conversion of 85.95% and cyclic acetals yield of 78.36% .

Application in Fluorescent Dyes

- Scientific Field : Photophysics

- Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” has been used in the synthesis of new BODIPY dyes substituted by 2-phenyl benzimidazole units .

- Methods of Application : The synthesis and photophysical characteristics of these dyes were analyzed. The absorption and fluorescence profiles in THF media were investigated experimentally, followed by density functional theory (DFT) calculations to clarify photophysical features .

- Results or Outcomes : The benzimidazole-BODIPYs exhibited photodynamic activity ranging from 7% to 11%, determined by a comparative method . These compounds have shown to maintain their stability thermally in a non-reactive/inert environment up to temperatures surpassing 300 °C .

Application in Food Flavoring and Industrial Solvent

- Scientific Field : Food Science and Industrial Chemistry

- Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” could potentially be used as a commercial food flavorant or industrial solvent . It is commonly employed in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives .

- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes of these syntheses are highly dependent on the specific reactions being performed. In general, the use of “4-(1,3-Dioxan-2-YL)benzaldehyde” can enable the synthesis of a wide variety of complex organic molecules .

Application in Antibacterial and Anti-Biofilm Agents

- Scientific Field : Biomedical Research

- Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” has been used in the synthesis of new BODIPY dyes substituted by 2-phenyl benzimidazole units . These compounds have the potential to function as antibacterial and anti-biofilm agents when used in concentrations ranging from 0.5 to 2.0 mg/mL .

- Methods of Application : The synthesis and photophysical characteristics of these dyes were analyzed. The absorption and fluorescence profiles in THF media were investigated experimentally, followed by density functional theory (DFT) calculations to clarify photophysical features .

- Results or Outcomes : The benzimidazole-BODIPYs exhibited photodynamic activity ranging from 7% to 11%, determined by a comparative method . These compounds have shown to maintain their stability thermally in a non-reactive/inert environment up to temperatures surpassing 300 °C .

Eigenschaften

IUPAC Name |

4-(1,3-dioxan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8,11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUIMUSDSWDYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630368 | |

| Record name | 4-(1,3-Dioxan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxan-2-YL)benzaldehyde | |

CAS RN |

81172-92-1 | |

| Record name | 4-(1,3-Dioxan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

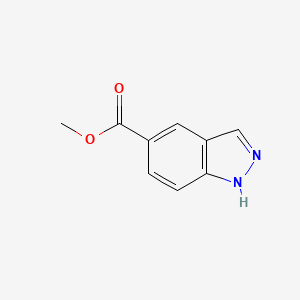

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)